2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(oxolan-2-ylmethyl)oxolane-3-carboxamide
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Overview
Description
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]OXOLANE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxin ring fused with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]OXOLANE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Oxolane Ring: The oxolane ring is introduced by reacting the benzodioxin derivative with oxirane under basic conditions.
Amidation Reaction: The final step involves the amidation of the oxolane derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]OXOLANE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of halides or other reactive intermediates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]OXOLANE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin core and may have similar biological activities.
Oxolane derivatives:
Uniqueness
What sets 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]OXOLANE-3-CARBOXAMIDE apart is the combination of both the benzodioxin and oxolane rings in a single molecule. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(oxolan-2-ylmethyl)oxolane-3-carboxamide |
InChI |
InChI=1S/C18H21NO6/c20-16-9-13(18(21)19-10-12-2-1-5-22-12)17(25-16)11-3-4-14-15(8-11)24-7-6-23-14/h3-4,8,12-13,17H,1-2,5-7,9-10H2,(H,19,21) |
InChI Key |
ZQTKUYRERVQWEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CC(=O)OC2C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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